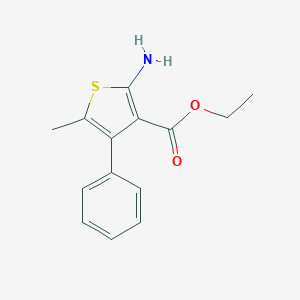

Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(9(2)18-13(12)15)10-7-5-4-6-8-10/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXONDAWSQJWZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351237 | |

| Record name | ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-37-6 | |

| Record name | 2-Amino-3-carboethoxy-5-methyl-4-phenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (CAS 4815-38-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, with the CAS number 4815-38-7, is a substituted aminothiophene derivative of significant interest in medicinal chemistry and materials science. Its structural features, particularly the presence of the 2-aminothiophene core, make it a valuable scaffold for the synthesis of various heterocyclic compounds with diverse biological activities. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its known biological activities, with a focus on its interaction with the prostaglandin E2 receptor EP2 subtype.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 4815-38-7 |

| Molecular Formula | C₁₄H₁₅NO₂S |

| Molecular Weight | 261.34 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-4-methyl-5-phenyl-thiophene-3-carboxylic acid ethyl ester, 3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-phenyl-, ethyl ester |

| Appearance | Solid |

| Purity | >98% (HPLC)[1] |

Hazard Information: This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Synthesis

The primary method for the synthesis of this compound is the Gewald aminothiophene synthesis . This versatile one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Gewald Synthesis

This protocol outlines a typical procedure for the synthesis of the title compound.

Materials:

-

Phenylacetone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base, e.g., diethylamine, triethylamine)

-

Ethanol (or another suitable solvent, e.g., methanol, DMF)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of phenylacetone, ethyl cyanoacetate, and elemental sulfur in a minimal amount of ethanol.

-

To this stirred mixture, add a catalytic amount of morpholine (approximately 0.1-0.2 equivalents).

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically around 78°C for ethanol) and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold water.

-

Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Spectral Data

| Spectroscopic Technique | Expected/Reported Data for Similar Compounds |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the methyl group, aromatic protons of the phenyl group, and a broad singlet for the amino group protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the thiophene ring, carbons of the phenyl ring, the methyl carbon, and the carbons of the ethyl group. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1660-1680 cm⁻¹), and C-S stretching of the thiophene ring. |

| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the molecular weight of the compound (261.34 g/mol ). |

Biological Activity and Signaling Pathways

This compound has been identified as a potential modulator of biological systems, with research pointing towards its interaction with G-protein coupled receptors (GPCRs).

Prostaglandin E2 Receptor EP2 Subtype Targeting

This compound has been reported to target the human prostaglandin E2 receptor EP2 subtype.[2][3][4] Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, immune response, and cancer. PGE2 exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP2 receptor is coupled to the Gs alpha subunit of the G protein complex.

Signaling Pathway:

-

Binding: An agonist (like PGE2) or a modulator (like the title compound) binds to the EP2 receptor.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gs alpha subunit dissociates from the beta-gamma subunits and exchanges GDP for GTP.

-

Adenylate Cyclase Activation: The activated Gs alpha subunit then binds to and activates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to a cellular response. In the context of the immune system, this pathway is known to be involved in the regulation of T-cell differentiation and cytokine production.[5][6]

Potential Therapeutic Applications

The 2-aminothiophene scaffold is present in numerous compounds with demonstrated biological activities. Derivatives of this core structure have been investigated for a range of therapeutic applications, including:

-

Antimicrobial Agents: The structural features of aminothiophenes make them promising candidates for the development of new antibacterial and antifungal drugs.

-

Anticancer Agents: Many thiophene-containing compounds have shown cytotoxic activity against various cancer cell lines. The modulation of the PGE2 pathway, which is often dysregulated in cancer, presents a potential mechanism for the anticancer effects of compounds targeting the EP2 receptor.

-

Anti-inflammatory Agents: Given the central role of PGE2 in inflammation, compounds that modulate its signaling pathways are of great interest for the development of novel anti-inflammatory drugs.

Conclusion

This compound is a synthetically accessible and versatile building block for the development of novel compounds with potential therapeutic applications. Its activity as a modulator of the prostaglandin E2 receptor EP2 subtype highlights a specific area for further investigation, particularly in the fields of oncology and immunology. The detailed synthetic protocol and understanding of its biological context provided in this guide are intended to facilitate further research and development efforts centered on this promising chemical entity.

References

- 1. ETHYL 2-AMINO-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE | 4815-38-7 | MOLNOVA [molnova.com]

- 2. Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C14H15NO2S | CID 674768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHYL 2-AMINO-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE [cymitquimica.com]

- 5. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's synthesis, characterization, and known biological activities, presenting data in a structured and accessible format.

Core Compound Properties

This compound is a substituted thiophene derivative with the chemical formula C₁₄H₁₅NO₂S. Its structure, featuring an amino group and an ethyl carboxylate moiety on a thiophene ring, makes it a versatile scaffold in medicinal chemistry.

Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO₂S | |

| Molecular Weight | 261.34 g/mol | |

| CAS Number | 4815-38-7 | |

| Appearance | Solid | |

| Purity | >98% (HPLC) | |

| SMILES | CCOC(=O)c1c(N)sc(-c2ccccc2)c1C | |

| InChI | InChI=1S/C14H15NO2S/c1-3-17-14(16)11-9(2)12(18-13(11)15)10-7-5-4-6-8-10/h4-8H,3,15H2,1-2H3 |

Spectral Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, multiplets for the phenyl group protons, and a broad singlet for the amino group protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the thiophene and phenyl rings, and the carbons of the ethyl and methyl groups. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1660-1700 cm⁻¹), C-N stretching, and vibrations associated with the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |

Experimental Protocols

The primary method for the synthesis of 2-aminothiophenes, including the title compound, is the Gewald reaction. This multicomponent reaction offers a straightforward approach to constructing the thiophene ring.

Synthesis via Gewald Reaction

The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.

Materials:

-

Phenylacetone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine or another suitable base (e.g., diethylamine)

-

Ethanol (solvent)

Procedure:

-

To a solution of phenylacetone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

-

Slowly add morpholine (catalytic amount) to the stirred mixture.

-

The reaction mixture is then heated under reflux for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol to remove any unreacted starting materials and impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Caption: Workflow for the Gewald synthesis of the title compound.

Characterization Methods

The synthesized compound is characterized using the following analytical techniques:

-

Melting Point: Determined using a standard melting point apparatus.

-

Thin-Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction.

-

Spectroscopy: As detailed in section 1.2, ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are used for structural elucidation.

Biological Activity and Signaling Pathways

This compound has garnered interest for its potential biological activities, including antimicrobial and anticancer properties.

Prostaglandin E2 Receptor EP2 Subtype Targeting

Research has indicated that this compound targets the human prostaglandin E2 receptor EP2 subtype. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand prostaglandin E2 (PGE2), initiates a signaling cascade.

The binding of an agonist, such as PGE2 or a synthetic modulator like the title compound, to the EP2 receptor leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Caption: Simplified EP2 receptor signaling pathway.

Anticancer and Antimicrobial Potential

The thiophene scaffold is present in numerous compounds with demonstrated biological activity. Derivatives of 2-aminothiophene have shown promise as anticancer and antimicrobial agents. The proposed mechanisms often involve the inhibition of critical enzymes or interference with cellular processes like cell division. For instance, some thiophene derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Their antimicrobial action may stem from the disruption of microbial cell wall synthesis or other essential metabolic pathways. Further research is necessary to fully elucidate the specific mechanisms of action for this compound.

Conclusion

This compound is a synthetically accessible compound with significant potential in drug discovery. Its activity as a modulator of the EP2 receptor and its promising anticancer and antimicrobial properties make it a valuable subject for further investigation. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this and related thiophene derivatives.

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. Due to the limited availability of direct experimental data for this specific isomer in public databases, this guide presents a projected synthesis route and predicted spectroscopic data based on established chemical principles and analysis of closely related analogues.

Molecular Structure and Properties

This compound is a polysubstituted thiophene derivative. The core structure consists of a five-membered thiophene ring containing a sulfur atom. This ring is substituted with an amino group at position 2, an ethyl carboxylate group at position 3, a phenyl group at position 4, and a methyl group at position 5.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO₂S |

| Molecular Weight | 261.34 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC(=O)C1=C(C(=C(S1)C)C2=CC=CC=C2)N |

| InChI Key | FXPVOLWQNNGFHA-UHFFFAOYSA-N |

Synthesis Methodology: The Gewald Reaction

The most probable and versatile synthetic route for obtaining this compound is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.

To synthesize the target molecule with the specified substitution pattern (phenyl at C4 and methyl at C5), the required starting materials would be phenylacetone, ethyl cyanoacetate, and elemental sulfur. A base such as morpholine, piperidine, or a tertiary amine is typically used as a catalyst.

Proposed Experimental Protocol

-

Reaction Setup: To a stirred solution of phenylacetone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of a suitable base (e.g., morpholine, 0.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 50-80°C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, pour the mixture into ice-cold water to induce precipitation.

-

Purification: Collect the crude product by filtration, wash with cold ethanol or water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Synthesis Pathway Diagram

Caption: Proposed Gewald reaction synthesis pathway.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ | Typical range for an ethyl ester triplet. |

| ~2.40 | Singlet | 3H | Thiophene-CH₃ | Methyl group on an aromatic ring. |

| ~4.25 | Quartet | 2H | -O-CH₂ -CH₃ | Typical range for an ethyl ester quartet. |

| ~5.90 | Broad Singlet | 2H | -NH₂ | Amino protons, often broad and exchangeable with D₂O. |

| ~7.20-7.40 | Multiplet | 5H | Phenyl-H | Aromatic protons of the phenyl group. |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~14.5 | -O-CH₂-CH₃ | Aliphatic carbon of the ethyl group. |

| ~15.0 | Thiophene-CH₃ | Aliphatic carbon of the methyl group on the thiophene ring. |

| ~60.0 | -O-CH₂ -CH₃ | Aliphatic carbon of the ethyl group attached to oxygen. |

| ~105.0 | C 3-COOEt | Thiophene ring carbon attached to the ester group. |

| ~127.0-129.0 | Phenyl C H | Aromatic carbons of the phenyl group. |

| ~135.0 | Phenyl C -Thiophene | Quaternary carbon of the phenyl group attached to the thiophene ring. |

| ~140.0 | C 4-Ph | Thiophene ring carbon attached to the phenyl group. |

| ~145.0 | C 5-CH₃ | Thiophene ring carbon attached to the methyl group. |

| ~160.0 | C 2-NH₂ | Thiophene ring carbon attached to the amino group. |

| ~168.0 | C =O | Carbonyl carbon of the ester group. |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectral Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3450-3300 | N-H (Amino) | Stretching (asymmetric and symmetric) |

| 3050-3000 | C-H (Aromatic) | Stretching |

| 2980-2850 | C-H (Aliphatic) | Stretching |

| ~1680 | C=O (Ester) | Stretching |

| ~1600 | N-H | Bending |

| 1580-1450 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Ester) | Stretching |

| ~700 | C-S | Stretching |

Mass Spectrometry

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion |

| 261 | [M]⁺ (Molecular Ion) |

| 216 | [M - OEt]⁺ |

| 188 | [M - COOEt]⁺ |

Experimental Workflow for Structure Elucidation

The following diagram outlines a typical workflow for the synthesis and structural confirmation of a novel organic compound like this compound.

Spectroscopic Data Unavailable for Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

A comprehensive search of available scientific literature and chemical databases did not yield specific experimental ¹H and ¹³C NMR data for ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. While spectroscopic information for constitutional isomers and related derivatives is accessible, the precise data for the requested compound remains elusive. This technical guide will, therefore, outline the general synthetic methodology for this class of compounds and present the available NMR data for its close isomer, ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, to provide an approximate reference for researchers.

Synthesis of 2-Aminothiophene-3-carboxylates

The synthesis of this compound and its isomers is typically achieved through the Gewald multicomponent reaction. This one-pot synthesis is a widely used and efficient method for the preparation of polysubstituted 2-aminothiophenes.

General Experimental Protocol: Gewald Reaction

The synthesis involves the condensation of an α-methylene ketone (in this case, phenylacetone to yield the 4-phenyl-5-methyl isomer, or 1-phenylpropan-2-one for the target 5-phenyl-4-methyl isomer), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Materials:

-

Appropriate ketone (e.g., 1-phenylpropan-2-one)

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Basic catalyst (e.g., morpholine, triethylamine, or diethylamine)

-

Solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

-

A mixture of the ketone, ethyl cyanoacetate, and elemental sulfur is prepared in a suitable solvent.

-

The basic catalyst is added to the reaction mixture, often portion-wise, while maintaining a specific temperature (typically between room temperature and 50°C).

-

The reaction is stirred for a period ranging from a few hours to overnight, and the progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol.

The logical workflow for the Gewald synthesis is depicted in the following diagram:

Caption: Workflow of the Gewald synthesis for 2-aminothiophenes.

NMR Data for the Isomer: Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

While the specific NMR data for the target compound is not available, the data for its isomer, ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, can serve as a useful reference point for the expected chemical shifts and signal patterns.

¹H NMR Data (Solvent: DMSO-d₆, Frequency: 300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 | m | 5H | Phenyl-H |

| 7.38 | s | 2H | NH₂ |

| 4.11 | q | 2H | OCH₂ |

| 2.58 | s | 3H | CH₃ (thiophene) |

| 1.22 | t | 3H | OCH₂CH₃ |

¹³C NMR Data (Solvent and Frequency not specified)

| Chemical Shift (δ) ppm |

| 166.46 |

| 166.18 |

| 162.83 |

| 148.0 |

| 147.89 |

| 108.47 |

| 60.38 |

| 51.02 |

| 16.0 |

| 14.35 |

Note: The provided ¹³C NMR data for the isomer appears to be a list of chemical shifts without specific assignments to the carbon atoms of the molecule.

Molecular Structure

The chemical structure of the target compound, this compound, is presented below with atom numbering for potential future NMR signal assignment.

An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, a thiophene derivative of interest in medicinal chemistry. This document details the expected vibrational modes in Infrared (IR) spectroscopy and the predicted fragmentation patterns in Mass Spectrometry (MS). Detailed experimental protocols for acquiring high-quality spectral data and logical workflows for analysis are also presented.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₁₄H₁₅NO₂S, Molecular Weight: 261.34 g/mol ) possesses several key functional groups that give rise to a characteristic spectroscopic signature. The analysis of its IR and mass spectra is fundamental for structural elucidation, purity assessment, and quality control in synthetic and drug development workflows.

Key Functional Groups:

-

Amino group (-NH₂)

-

Ester group (-COOC₂H₅)

-

Thiophene ring (a sulfur-containing aromatic heterocycle)

-

Phenyl group (-C₆H₅)

-

Methyl group (-CH₃)

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Expected Intensity |

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3450 - 3300 | Medium - Strong |

| Aromatic C-H (Phenyl) | C-H Stretching | 3100 - 3000 | Medium - Weak |

| Aliphatic C-H (Ethyl, Methyl) | C-H Stretching | 2980 - 2850 | Medium |

| Ester Carbonyl (C=O) | C=O Stretching | 1710 - 1670 | Strong |

| Aromatic C=C (Phenyl, Thiophene) | C=C Stretching | 1610 - 1450 | Medium - Strong |

| Amino (-NH₂) | N-H Bending | 1640 - 1560 | Medium |

| Ester C-O | C-O Stretching | 1300 - 1200 | Strong |

| Thiophene Ring | C-S Stretching | 790 - 690 | Medium - Weak |

This protocol provides a generalized methodology for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method.[5]

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Oven and desiccator

-

Analytical balance

-

Potassium bromide (KBr), spectroscopy grade

-

The sample: this compound

Procedure:

-

Preparation of KBr: Dry the KBr powder in an oven at approximately 110°C for at least 2 hours to eliminate any adsorbed water, which can cause significant interference in the spectrum. After drying, cool and store the KBr in a desiccator.[5]

-

Sample Grinding and Mixing: Weigh approximately 1-2 mg of the thiophene sample and 100-200 mg of the dried KBr. Transfer both to an agate mortar. Gently but thoroughly grind the mixture with the pestle until a fine, homogeneous powder is achieved. The particle size should be minimized to reduce scattering of the infrared radiation.[5]

-

Pellet Formation: Transfer the powdered mixture into the pellet-forming die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a transparent or translucent pellet.[5]

-

Pellet Inspection: Carefully remove the KBr pellet from the die. A high-quality pellet should be thin and transparent.

-

Background Spectrum Acquisition: Place the empty sample holder into the FT-IR spectrometer and collect a background spectrum. This spectrum will account for atmospheric carbon dioxide and water vapor, as well as any instrumental artifacts.[5]

-

Sample Spectrum Acquisition: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer's beam path.

-

Data Collection: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).[5]

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ should be observed at m/z = 261.

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. Key fragmentation pathways for this molecule are expected to involve the loss of the ethyl group, the ethoxy group, and cleavage of the ester functionality.

| Predicted m/z | Proposed Fragment Ion | Fragment Lost |

| 261 | [C₁₄H₁₅NO₂S]⁺ | (Molecular Ion) |

| 232 | [M - C₂H₅]⁺ | Ethyl radical (•C₂H₅) |

| 216 | [M - OC₂H₅]⁺ | Ethoxy radical (•OC₂H₅) |

| 188 | [M - COOC₂H₅]⁺ | Carboethoxy radical (•COOC₂H₅) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This protocol outlines a general procedure for acquiring a mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

Materials and Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Volatile solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Microsyringe

-

The sample: this compound

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

-

Instrument Setup:

-

GC: Set the injector temperature (e.g., 250°C), column temperature program (e.g., start at 100°C, ramp to 280°C at 10°C/min), and carrier gas (Helium) flow rate.

-

MS: Set the ion source temperature (e.g., 230°C), and electron energy (typically 70 eV for EI). Set the mass analyzer to scan a suitable range (e.g., m/z 40-500).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet using a microsyringe.

-

Data Acquisition: The sample will be vaporized, separated by the GC column, and then introduced into the MS ion source. The mass spectrometer will record the mass spectra of the eluting components.

-

Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation pathway in mass spectrometry.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Predicted mass spectrometry fragmentation pathway.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Aminothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-aminothiophene derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. This document details the synthesis, crystallographic analysis, and biological significance of these molecules, with a focus on practical experimental protocols and data interpretation.

Introduction

2-Aminothiophene derivatives are a versatile class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their synthetic accessibility, primarily through the Gewald reaction, and their ability to mimic phenyl groups make them attractive moieties in drug design. These compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. A notable application of 2-aminothiophene derivatives is their role as allosteric modulators of G protein-coupled receptors (GPCRs), such as the human A1 adenosine receptor, which is a key target for the treatment of various cardiovascular and neurological disorders.

Understanding the three-dimensional structure of these molecules at an atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics with enhanced efficacy and selectivity. Single-crystal X-ray diffraction is the definitive technique for determining the precise spatial arrangement of atoms in a crystalline solid, providing invaluable insights into molecular conformation, intermolecular interactions, and packing motifs. This guide will delve into the practical aspects of crystal structure analysis for this important class of compounds.

Data Presentation: Crystallographic Data of Representative 2-Aminothiophene Derivatives

The following tables summarize the key crystallographic data for two representative 2-aminothiophene derivatives: (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone (1 ) and (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone (2 ).[1]

Table 1: Crystal Data and Structure Refinement for Compounds 1 and 2 [1]

| Parameter | Compound 1 | Compound 2 |

| Empirical Formula | C₁₅H₁₅NOS | C₁₃H₁₂ClNOS |

| Formula Weight | 257.35 | 265.76 |

| Temperature (K) | 293(2) | 130(1) |

| Wavelength (Å) | 0.71073 | 0.71073 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/c |

| Unit Cell Dimensions | ||

| a (Å) | 9.2080(4) | 10.6092(8) |

| b (Å) | 14.0485(7) | 10.8355(8) |

| c (Å) | 10.3826(6) | 11.1346(9) |

| α (°) | 90 | 90 |

| β (°) | 90 | 98.643(6) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1342.53(12) | 1264.49(17) |

| Z | 4 | 4 |

| Density (calculated) (Mg/m³) | 1.273 | 1.396 |

| Absorption Coefficient (mm⁻¹) | 0.244 | 0.438 |

| F(000) | 544 | 552 |

| Data Collection | ||

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 3.29 to 28.18 | 4.21 to 28.25 |

| Index ranges | -11≤h≤11, -7≤k≤17, -8≤l≤13 | -13≤h≤13, -13≤k≤13, -14≤l≤14 |

| Reflections collected | 3556 | 13184 |

| Independent reflections | 1984 [R(int) = 0.0210] | 2914 [R(int) = 0.0298] |

| Refinement | ||

| Refinement method | Full-matrix least-squares on F² | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1984 / 1 / 171 | 2914 / 0 / 164 |

| Goodness-of-fit on F² | 1.041 | 1.047 |

| Final R indices [I>2σ(I)] | R1 = 0.0371, wR2 = 0.0872 | R1 = 0.0351, wR2 = 0.0989 |

| R indices (all data) | R1 = 0.0454, wR2 = 0.0915 | R1 = 0.0362, wR2 = 0.0994 |

Experimental Protocols

Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a multicomponent condensation reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes. The general scheme involves the reaction of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.

Detailed Protocol for the Synthesis of (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone (1) (Adapted from generalized Gewald procedures):

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol).

-

Solvent and Catalyst Addition: Add 30 mL of ethanol to the flask, followed by the dropwise addition of morpholine (5 mmol) as a basic catalyst.

-

Reaction: Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-aminothiophene derivative.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of a 2-aminothiophene derivative involves a series of steps, from growing suitable single crystals to refining the final structural model.

Detailed Protocol:

-

Crystal Growth:

-

Method: Slow evaporation is a common and effective method for growing single crystals of organic compounds.

-

Procedure: Dissolve a small amount of the purified 2-aminothiophene derivative in a minimal amount of a suitable solvent (e.g., 2-butanone, as was used for the example compounds) in a clean vial.[2] The solution should be saturated or near-saturated.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals should begin to form.

-

-

Data Collection:

-

Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a cryoloop or a glass fiber.

-

Diffractometer: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).

-

Data Collection Strategy: Cool the crystal to a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations and radiation damage. A series of diffraction images are collected by rotating the crystal in the X-ray beam. The data collection strategy is designed to obtain a complete and redundant set of diffraction data.

-

-

Structure Solution and Refinement:

-

Data Reduction: The collected diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the unit cell. Software such as SHELXT is commonly used for this step.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a full-matrix least-squares method. This process involves iteratively adjusting the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The refinement is typically performed using software like SHELXL. The quality of the final refined structure is assessed by the R-factors (R1 and wR2), with lower values indicating a better fit of the model to the data.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and crystal structure analysis of 2-aminothiophene derivatives.

A1 Adenosine Receptor Signaling Pathway

The 2-aminothiophene derivatives discussed in this guide have been identified as potential allosteric enhancers of the human A1 adenosine receptor. The A1 receptor is a G protein-coupled receptor that, upon activation by its endogenous ligand adenosine, initiates a signaling cascade that leads to various physiological responses.

Caption: Simplified signaling pathway of the A1 adenosine receptor, a target for 2-aminothiophene derivatives.

Conclusion

The crystal structure analysis of 2-aminothiophene derivatives is a critical component in the drug discovery and development process. This guide has provided a comprehensive overview of the key aspects of this analysis, from the synthesis of the compounds to the detailed protocols for single-crystal X-ray diffraction. The provided data and visualizations serve as a valuable resource for researchers in the field. A thorough understanding of the three-dimensional structures of these molecules will continue to drive the design of novel and more effective therapeutic agents targeting a range of diseases. The interplay between synthetic chemistry, crystallography, and pharmacology is essential for the successful development of new medicines based on the 2-aminothiophene scaffold.

References

IUPAC name for C14H15NO2S thiophene compound

To provide an in-depth technical guide, the precise chemical structure of the C14H15NO2S thiophene compound is required. The molecular formula alone is insufficient to determine the specific IUPAC name, as numerous isomers with this formula can exist. The arrangement of the atoms and functional groups within the molecule dictates its chemical properties, biological activity, and, consequently, the relevant experimental data and signaling pathways.

For example, the thiophene ring can be substituted at different positions, the nitro and amino groups can be arranged in various ways on the phenyl ring, and the ethyl group can be attached to the nitrogen or elsewhere. Each of these structural variations results in a different compound with a unique IUPAC name and distinct characteristics.

To proceed with generating the requested technical guide, please provide a more specific identifier for the compound of interest, such as:

-

A chemical structure diagram

-

A CAS (Chemical Abstracts Service) number

-

A common or trade name

-

A more detailed structural description (e.g., specifying the substitution pattern on the thiophene and phenyl rings)

Once a specific compound is identified, a comprehensive search for relevant data can be conducted to generate the detailed technical guide as requested.

The Diverse Biological Landscape of Substituted 2-Aminothiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminothiophenes are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their versatile synthetic accessibility, primarily through the Gewald reaction, and their ability to act as a privileged scaffold make them a cornerstone in the design of novel therapeutic agents.[2][3][4] The thiophene ring is often considered a bioisosteric replacement for a phenyl group, a feature that is frequently exploited in drug design.[5] These compounds exhibit a vast array of biological and pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, acting as selective inhibitors, modulators, and receptors.[1][2][6][7][8][9] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of substituted 2-aminothiophenes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Synthesis: The Gewald Reaction

The most prominent and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a basic catalyst, such as morpholine or diethylamine.[9][10][11]

Anticancer Activity

Substituted 2-aminothiophenes have emerged as a promising class of anticancer agents, demonstrating significant antitumor activity through various mechanisms of action.[6][12] These compounds have been shown to inhibit key enzymes involved in cancer progression, such as protein kinases, and to induce apoptosis in cancer cells.[6][12][13]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Several 2-aminothiophene derivatives function as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase.[12] By blocking the kinase activity, these compounds can disrupt downstream signaling pathways responsible for cell proliferation and survival. This inhibition can lead to cell cycle arrest and the induction of apoptosis, a form of programmed cell death, characterized by the activation of caspases and changes in the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[12]

Quantitative Data: Antiproliferative and Kinase Inhibitory Activity

| Compound ID/Reference | Target/Cell Line | Assay Type | Activity Measurement | Result | Citation |

| 5g | EGFR Kinase | Kinase Inhibition | IC50 | Two-digit nanomolar range | [12] |

| 7a | EGFR Kinase | Kinase Inhibition | IC50 | Two-digit nanomolar range | [12] |

| 5f-i, 7a | MDA-MB-468 (Breast Cancer) | Cell Proliferation | GI50 | Significant inhibition | [12] |

| 3 | Prostate Cancer Cells | Cell Cycle Analysis | - | G1 phase accumulation | [14] |

| 6CN14, 7CN09 | HeLa, PANC-1 | MTT Assay | % Proliferation Inhibition | Higher than Doxorubicin | [15] |

| Analogues 6, 32 | aPKC-dependent signaling | Cellular Assay | EC50 | Low nanomolar range | [13] |

Experimental Protocol: MTT Proliferation Assay

The antiproliferative activity of 2-aminothiophene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15]

-

Cell Seeding: Cancer cell lines (e.g., HeLa, PANC-1) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.[15]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5, 10, 25, and 50 µM) and a control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.[15]

-

Incubation: The plates are incubated for a defined period, typically 24 or 48 hours.[15]

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The concentration that inhibits 50% of cell growth (IC50 or GI50) is determined from the dose-response curve.

Antimicrobial Activity

Substituted 2-aminothiophenes possess a broad spectrum of antimicrobial properties, showing activity against various Gram-positive and Gram-negative bacteria as well as fungi.[7][8][9][16] Their mechanism can involve direct inhibition of microbial growth or acting as efflux pump inhibitors (EPIs), which restore the efficacy of existing antibiotics.[17]

Screening Workflow for Antimicrobial Agents

The discovery and evaluation of new antimicrobial 2-aminothiophenes typically follow a structured workflow, from synthesis to the determination of their minimum inhibitory concentration (MIC).

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound/Reference | Target Microorganism | Result (MIC in µg/mL or mM/mL) | Standard Drug Comparison | Citation |

| Compound 2c | B. subtilis, E. coli, P. vulgaris, S. aureus | High inhibitory effect | Compared to Ampicillin, Streptomycin | [7] |

| Compound 3a | S. pneumoniae, B. subtilis, P. aeruginosa, E. coli | Significant activity | Stronger than Ampicillin and Gentamicin | [8] |

| Compound 6b | Fungi | Promising activity | Compared to Amphotericin B | [8] |

| Compound 9 | Fungi | Promising activity | Compared to Amphotericin B | [8] |

| Compound 132 | B. subtilis, S. aureus, E. coli, S. typhi | 0.81 mM/mL | - | [8] |

| 6-aminobenzothiophene 3ma | M. smegmatis | 0.78 µg/mL | - | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standard procedure for assessing antimicrobial activity.[7][8]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific concentration (e.g., 10⁵ CFU/mL).

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., Ampicillin) is also tested as a control.[7][8]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Activity in Neurodegenerative Disorders

Thiophene derivatives, including 2-aminothiophenes, are being explored as potential therapeutics for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[19][20] Their lipophilicity often facilitates penetration of the blood-brain barrier (BBB), a critical requirement for CNS-targeting drugs.[19] Their mechanisms include inhibiting protein aggregation (e.g., amyloid-β and tau), reducing oxidative stress, and modulating neurotransmitter function.[19][20] Some thiophene-based ligands have been developed specifically for visualizing protein deposits in tissue samples from Alzheimer's patients.[21]

Modulation of Receptors and Other Activities

Beyond direct cytotoxic or antimicrobial effects, 2-aminothiophenes are valuable as modulators of specific biological receptors.

-

GLP-1R Positive Allosteric Modulators (PAMs): Certain 2-aminothiophene derivatives have been identified as novel, small-molecule positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R).[11][22] These compounds can enhance insulin secretion in the presence of GLP-1, making them promising candidates for the treatment of type 2 diabetes and obesity.[22] For instance, one analog showed a 2-fold increase in insulin secretion at 5 µM, and in vivo studies in mice demonstrated a 50% reduction in blood glucose levels after 60 minutes at a dose of 10 mg/kg.[22]

-

Adenosine A1 Receptor Allosteric Enhancers: The 2-aminothiophene scaffold is a key feature in compounds designed as allosteric enhancers for the adenosine A1 receptor, which has therapeutic potential in various conditions.[5][14]

-

Antileishmanial Activity: Several 2-aminothiophene derivatives have demonstrated potent activity against Leishmania amazonensis.[10] Studies have shown that these compounds can be more active than reference drugs like meglumine antimoniate, inducing apoptosis-like cell death in the parasites and modulating the host's immune response.[10]

Conclusion

The substituted 2-aminothiophene scaffold represents a remarkably versatile and privileged structure in modern drug discovery. Its synthetic tractability, primarily via the Gewald reaction, allows for extensive structural diversification, leading to compounds with a wide range of biological activities. From potent anticancer and antimicrobial agents to highly specific modulators of key physiological receptors, 2-aminothiophenes continue to be a fertile ground for the development of next-generation therapeutics. The data and protocols presented in this guide underscore the significant potential of this chemical class and provide a foundational resource for researchers dedicated to exploring its full therapeutic utility.

References

- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpbs.com [ijpbs.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 10. mdpi.com [mdpi.com]

- 11. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]

- 15. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Proteophenes - Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Gewald aminothiophene synthesis

An In-depth Technical Guide to the Gewald Aminothiophene Synthesis

Introduction

The Gewald reaction, first reported by Karl Gewald in 1961, is a versatile and widely utilized multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2] This one-pot synthesis involves the condensation of a carbonyl compound (such as a ketone or aldehyde) with an α-activated nitrile in the presence of elemental sulfur and a basic catalyst.[3][4] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, serving as a crucial intermediate for a wide array of bioactive compounds and functional materials.[5][6]

The significance of the Gewald reaction lies in its operational simplicity, the ready availability of starting materials, and the mild reaction conditions often employed.[2][7] These factors contribute to its broad applicability in combinatorial chemistry and drug discovery.[6] The 2-aminothiophene core is a key pharmacophore found in numerous therapeutic agents, including anti-inflammatory drugs like Tinoridine, antipsychotics such as Olanzapine, and various kinase inhibitors.[5][8][9] This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, substrate scope, and a workflow for its application in a research and development context.

Reaction Mechanism

The Gewald synthesis is a one-pot reaction that proceeds through three principal steps: a Knoevenagel condensation, the addition of elemental sulfur, and a subsequent intramolecular cyclization followed by tautomerization.[10] The reaction is typically catalyzed by a base, such as a secondary or tertiary amine (e.g., morpholine, piperidine, or triethylamine).[1][11]

-

Knoevenagel-Cope Condensation : The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[10][11] This step forms a stable α,β-unsaturated nitrile intermediate.[10]

-

Sulfur Addition (Michael Addition) : Elemental sulfur (S₈) adds to the α-carbon of the unsaturated nitrile intermediate.[10][11] The amine base is thought to activate the sulfur ring, facilitating its nucleophilic attack by the enolate of the Knoevenagel adduct.[5][11]

-

Cyclization and Tautomerization : The resulting sulfur adduct undergoes an intramolecular cyclization.[3][10] The sulfur attacks the cyano group, forming a five-membered ring. This is followed by a rapid tautomerization to yield the final, stable aromatic 2-aminothiophene product.[3][10]

A comprehensive computational study using density functional theory (DFT) supports the Knoevenagel-Cope condensation as the initial step, followed by the opening of the elemental sulfur ring by the deprotonated condensation product.[11]

Experimental Protocols

Numerous variations of the Gewald protocol have been developed to improve yields, shorten reaction times, and enhance the reaction's green credentials. These include the use of microwave irradiation, solid-supported synthesis, and various catalysts in different solvent systems.[1][12][13]

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol outlines a typical one-pot synthesis using an amine base in an organic solvent.[10]

Materials:

-

Ketone or aldehyde (1.0 equiv)

-

Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

-

Elemental sulfur (1.1 equiv)

-

Amine base (e.g., morpholine or triethylamine) (0.1-1.0 equiv)

-

Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

-

To a solution of the carbonyl compound (1.0 equiv) and the active methylene nitrile (1.0 equiv) in the chosen solvent (e.g., ethanol), add the amine base.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add elemental sulfur (1.1 equiv) to the mixture in one portion.

-

Heat the reaction mixture to a temperature between 50 °C and reflux, and monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Reaction times can vary from a few hours to overnight.

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

-

Wash the crude product with cold water and a minimal amount of cold ethanol or another suitable solvent.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to afford the pure 2-aminothiophene.[12]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[13]

Procedure:

-

Combine the carbonyl compound (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and a catalytic amount of base (e.g., L-proline, 10 mol%) in a microwave-safe reaction vessel.[14]

-

Add a minimal amount of a high-boiling point solvent like DMF or use a solvent-free approach.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-30 minutes).

-

After cooling, work up the product as described in the conventional heating protocol.

Data Presentation: Substrate Scope and Yields

The Gewald reaction is compatible with a wide range of substrates. The choice of carbonyl compound, active methylene nitrile, and reaction conditions significantly influences the product yield.

Table 1: Effect of Catalyst and Conditions on a Model Reaction

Reaction: Cyclohexanone + Malononitrile + Sulfur → 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Piperidinium Borate (20) | Ethanol/Water (9:1) | 100 | 25 min | 96 | [5] |

| 2 | L-Proline (10) | DMF | 60 | 3 h | 84 | [14] |

| 3 | None (Ultrasound) | Water | 70 | 0.5-1 h | 90 | [12] |

| 4 | Triethylamine | Water | Room Temp. | 4 h | 98 | [12] |

| 5 | NaOH (cat.) | Choline chloride/urea | 80 | 1 h | 88 | [12] |

Table 2: Representative Yields with Various Substrates

This table summarizes yields for the synthesis of various 2-aminothiophenes under optimized conditions reported in the literature.

| Carbonyl Compound | Active Methylene Compound | Base/Catalyst | Conditions | Yield (%) | Reference |

| Cyclopentanone | Malononitrile | L-Proline | DMF, 60°C, 3h | 81 | [14] |

| Acetone | Malononitrile | Triethylamine | Water, RT, 5h | 75 | [12] |

| 4-Methylcyclohexanone | Malononitrile | Piperidinium Borate | EtOH/H₂O, 100°C, 25min | 94 | [5] |

| Butan-2-one | Malononitrile | Piperidinium Borate | EtOH/H₂O, 100°C, 30min | 90 | [5] |

| Cyclohexanone | Ethyl Cyanoacetate | L-Proline | DMF, 60°C, 12h | 72 | [14] |

| Acetophenone | Malononitrile | Morpholine | EtOH, Reflux | 65-75 | [1][15] |

| Propiophenone | Ethyl Cyanoacetate | Piperidinium Borate | EtOH/H₂O, 100°C, 1.5h | 82 | [5] |

Generally, cyclic ketones like cyclohexanone tend to provide higher yields compared to some acyclic or sterically hindered ketones.[14] Malononitrile is often more reactive than ethyl cyanoacetate.[14] The development of green methodologies using water as a solvent or deep eutectic solvents has shown excellent yields, often at room temperature.[12]

Conclusion

The Gewald aminothiophene synthesis remains a cornerstone of heterocyclic chemistry, offering a powerful and convergent route to highly functionalized 2-aminothiophenes. Its tolerance of diverse functional groups, operational simplicity, and adaptability to modern synthetic techniques like microwave heating and green chemistry principles ensure its continued relevance. For researchers in drug discovery and materials science, the Gewald reaction provides an indispensable tool for generating molecular diversity and accessing novel chemical entities with significant therapeutic and technological potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. d-nb.info [d-nb.info]

- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 15. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. The document details its discovery and historical context within the framework of the Gewald reaction, provides detailed experimental protocols for its synthesis, and presents its physicochemical and spectral data in a structured format. Furthermore, it explores the potential biological significance of this compound, with a focus on its interaction with the prostaglandin E2 receptor EP2 subtype signaling pathway, a pathway implicated in inflammation and various diseases. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the Gewald reaction , a versatile and widely used method for the synthesis of 2-aminothiophenes. First reported by Karl Gewald in 1966, this one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst. The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.

The Gewald reaction's simplicity, use of readily available starting materials, and the ability to introduce a variety of substituents onto the thiophene ring have made it a cornerstone in heterocyclic chemistry. This compound is a specific example of a compound synthesized using this methodology, where phenylacetone serves as the ketone component and ethyl cyanoacetate provides the ester and nitrile functionalities. The development of the Gewald reaction opened up access to a vast library of polysubstituted 2-aminothiophenes, which have since been explored for their diverse biological activities.

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties [1]

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO₂S |

| Molecular Weight | 261.34 g/mol |

| CAS Number | 4815-38-7 |

| Appearance | Solid |

| IUPAC Name | This compound |

Table 2: Spectral Data

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.36-7.24 (m, 5H, Ar-H), 4.20 (q, 2H, OCH₂), 2.26 (s, 3H, CH₃), 1.19 (t, 3H, OCH₂CH₃). (Data is for a closely related compound, Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and is representative)[2] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 167.2, 160.3, 143.3, 128.5, 126.9, 126.7, 104.2, 60.6, 17.9, 14.2. (Data is for a closely related compound and is representative)[2] |

| IR (KBr) | ν (cm⁻¹): 3460-3320 (N-H stretching), 2980-2940 (C-H stretching), 1660-1680 (C=O stretching, ester). (Characteristic ranges for similar 2-aminothiophene-3-carboxylates)[3] |

| Mass Spectrum (MS) | m/z: 261 (M⁺). (Calculated from molecular formula) |

Experimental Protocols

The primary method for the synthesis of this compound is the Gewald reaction. Below is a detailed experimental protocol adapted from established procedures for similar 2-aminothiophenes.[3][4]

Synthesis of this compound via the Gewald Reaction

Materials:

-

Phenylacetone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like diethylamine or piperidine)

-

Ethanol or Methanol (solvent)

-

Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phenylacetone, ethyl cyanoacetate, and elemental sulfur in ethanol (e.g., 10 mmol of each in 50 mL of ethanol).

-

To this stirred suspension, slowly add a catalytic amount of morpholine (e.g., 20 mol%).

-

Heat the reaction mixture to a gentle reflux (approximately 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution.

-

If precipitation occurs, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

-

If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can then be purified.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Dry the purified product under vacuum to obtain this compound as a solid.

Logical Relationships and Workflows

Gewald Reaction Workflow

The synthesis of this compound follows a well-defined workflow based on the Gewald reaction.

References

An In-depth Technical Guide to the Safety and Hazards of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a polysubstituted thiophene derivative of significant interest in medicinal chemistry and drug discovery. As a member of the 2-aminothiophene class of compounds, it serves as a versatile scaffold for the synthesis of various biologically active molecules. The inherent reactivity of the thiophene ring, coupled with the diverse functionalities of its substituents, contributes to a wide spectrum of potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, these same structural features necessitate a thorough understanding of the compound's safety profile and potential hazards. This technical guide provides a comprehensive overview of the known safety data, toxicological considerations, and handling protocols for this compound and related 2-aminothiophene derivatives. It is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to work with this compound class safely and effectively. This document delves into the synthesis, reactivity, and toxicological assessment, emphasizing the causality behind experimental choices and providing self-validating protocols for risk mitigation.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₁₄H₁₅NO₂S and a molecular weight of 261.34 g/mol .[1] Its structure features a central thiophene ring, which is an aromatic five-membered heterocycle containing a sulfur atom.[2] The ring is substituted with an amino group at the 2-position, an ethyl carboxylate group at the 3-position, a phenyl group at the 4-position, and a methyl group at the 5-position.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 4815-38-7 | [1] |

| Molecular Formula | C₁₄H₁₅NO₂S | [1] |

| Molecular Weight | 261.34 g/mol | [1] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | [3] |

Synthesis and Chemical Reactivity

The most common and efficient method for the synthesis of this compound is the Gewald aminothiophene synthesis . This one-pot, multi-component reaction is a cornerstone in thiophene chemistry due to its versatility and atom economy.[4][5]

The Gewald Reaction: A Mechanistic Overview

The Gewald reaction involves the condensation of a ketone (or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a base.[4] The reaction proceeds through a series of steps, beginning with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to form the 2-aminothiophene ring.[4][6]

References

- 1. Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C14H15NO2S | CID 674768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. Due to the limited availability of precise quantitative solubility data in public literature for this specific compound, this guide presents available information for a closely related analog, details established experimental protocols for solubility determination, and offers a visual workflow to support laboratory investigations.

Introduction

This compound is a substituted thiophene derivative. Thiophene-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and valuable physicochemical properties.[1][2] Understanding the solubility of this compound in various solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and material development.

Data Presentation: Solubility of a Structural Analog

| Solvent | Concentration (mg/mL) | Notes |

| Dimethylformamide (DMF) | 30 | Data for a structural analog. |

| Dimethyl sulfoxide (DMSO) | 30 | Data for a structural analog. |